molecular formula C8H11ClN2O2 B13247204 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13247204
M. Wt: 202.64 g/mol
InChI Key: SENJVNJUZQIXTN-UHFFFAOYSA-N
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Description

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride ( 1955523-58-6) is a pyridine derivative supplied as a hydrochloride salt to enhance stability. With a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research . The structure combines a carboxylic acid moiety and a methylaminomethyl group on a pyridine ring, making it a valuable intermediate for the synthesis of more complex molecules, such as its methyl ester derivative . Pyridine-3-carboxylic acid (niacin) derivatives are a significant class of compounds studied for their diverse biological activities. Recent scientific literature highlights that novel nicotinic acid derivatives are being explored as potent anti-diabetic agents through α-amylase enzyme inhibition . Furthermore, related esters, such as methyl nicotinate, are well-known rubefacients that act via prostaglandin-mediated peripheral vasodilation, indicating the potential for pyridine derivatives to modulate biological pathways . As a reagent, this compound is strictly for research and development purposes. It is not intended for diagnostic or therapeutic use. Researchers can utilize it as a key synthon in constructing potential pharmacologically active molecules.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-(methylaminomethyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-5-7-3-2-6(4-10-7)8(11)12;/h2-4,9H,5H2,1H3,(H,11,12);1H

InChI Key

SENJVNJUZQIXTN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Methylation: The carboxylic acid group is protected, and the pyridine ring is methylated using methylamine under controlled conditions.

    Deprotection: The protecting group is removed to yield 6-[(Methylamino)methyl]pyridine-3-carboxylic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of 6-[(Methylamino)methyl]pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride with analogous pyridine and heterocyclic derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Source/Evidence
6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride 6: -CH₂-NH-CH₃; 3: -COOH; HCl salt C₈H₁₁ClN₂O₂ Intermediate in spirocyclic drug synthesis
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride 6: -N(CH₃)(CH₂CH(CH₃)₂); 3: -COOH; HCl salt C₁₂H₁₉ClN₂O₂ Discontinued due to commercial constraints
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid 5: -Cl; 6: -NH-CH₂CH₃; 3: -COOH C₈H₉ClN₂O₂ Potential antimicrobial applications (inferred from structural class)
Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride Pyridazine core; 6: -CH₂-NH₂; 3: -COOCH₃; HCl salt C₇H₁₀ClN₃O₂ Used in peptidomimetic drug design

Biological Activity

6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structural features suggest various mechanisms of action, making it a candidate for therapeutic development.

Chemical Structure and Properties

The molecular formula of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride is C8H10ClN2O2, with a molecular weight of approximately 188.63 g/mol. Its structure is characterized by the presence of a methylamino group and a carboxylic acid moiety attached to a pyridine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H10ClN2O2
Molecular Weight188.63 g/mol
IUPAC Name6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride
SolubilitySoluble in water

The biological activity of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The methylamino group enhances its binding affinity to protein targets, while the carboxylic acid group may facilitate ionic interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, demonstrating efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride. Notable findings include:

  • Inhibition of Prostaglandin E2 (PGE2) : A related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating significant anti-inflammatory potential .
  • Comparative Efficacy : In various pain models, the compound showed enhanced efficacy compared to established NSAIDs, highlighting its therapeutic promise in pain management .

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